L-Valine, N-[(2S)-2-amino-1-oxobutyl]-
Description
L-Valine, N-[(2S)-2-Amino-1-oxobutyl]- is an N-substituted derivative of the essential branched-chain amino acid L-valine. The compound features a (2S)-2-amino-1-oxobutyl group attached to the α-amino group of L-valine. This modification introduces a ketone and an additional chiral center, altering its physicochemical and biological properties compared to unmodified valine.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-6(10)8(12)11-7(5(2)3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNCGOGRKDPFHC-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valine, N-[(2S)-2-amino-1-oxobutyl]- can be synthesized through several methods. One common approach involves the use of microbial fermentation. Microbial cells, such as Corynebacterium glutamicum, are engineered to produce L-valine through fermentation processes . This method is advantageous due to its efficiency and scalability for industrial production.
Industrial Production Methods
Industrial production of L-valine typically involves fermentation using genetically modified strains of microorganisms. These strains are optimized to enhance the yield of L-valine. The fermentation process is followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-[(2S)-2-amino-1-oxobutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of L-valine can lead to the formation of keto acids, while reduction can produce amino alcohols .
Scientific Research Applications
Nutritional Applications
Animal Feed Additive
L-Valine is recognized as a nutritional additive in animal feed. The European Food Safety Authority has evaluated its safety and efficacy when produced by Escherichia coli CCTCC M2020321. It is classified under nutritional additives, specifically amino acids, and is deemed safe for all animal species when used appropriately . The additive enhances the nutritional quality of animal diets, promoting better growth and health outcomes.
Biochemical Research
Enzyme Inhibition Studies
Research indicates that L-Valine acts as an inhibitor of specific enzymes, such as ornithine-α-ketoglutarate transaminase. Studies have shown that L-Valine inhibits this enzyme in a competitive manner regarding ornithine, while being noncompetitive with glutamate and pyrroline-5-carboxylate . This inhibition can influence metabolic pathways related to amino acid degradation and urea formation, highlighting its role in metabolic regulation.
| Enzyme | Inhibition Type | Substrate | Ki Value (mM) |
|---|---|---|---|
| Ornithine-α-ketoglutarate Transaminase | Competitive | L-Ornithine | 2.0 |
| Ornithine-α-ketoglutarate Transaminase | Noncompetitive | L-Glutamate | 20.0 |
Pharmacological Applications
Cardiovascular Health
L-Valine has been studied for its potential benefits in cardiovascular health. Research suggests that it exhibits hypotensive effects, lowering blood pressure during various phases of experimentation . This property positions L-Valine as a candidate for further exploration in cardiology, particularly for its inclusion in cardioplegic solutions to manage arrhythmias.
Metabolic Engineering
Production via Engineered Microorganisms
The production of L-Valine through genetically modified organisms such as Corynebacterium glutamicum has gained attention. Studies show that metabolic engineering can enhance the yield of L-Valine by manipulating specific metabolic pathways . This biotechnological approach not only increases production efficiency but also opens avenues for sustainable amino acid sourcing.
Mechanism of Action
The mechanism of action of L-Valine, N-[(2S)-2-amino-1-oxobutyl]- involves its role as a precursor in protein synthesis. It is incorporated into proteins during translation, contributing to the structure and function of various proteins. Additionally, it activates specific signaling pathways, such as the PI3K/Akt1 pathway, which is involved in cell growth and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Substituted L-Valine Derivatives
Valsartan
- Structure : N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine .
- Key Differences: Substituent: Bulky biphenyl-tetrazole group instead of the (2S)-2-amino-1-oxobutyl chain. Function: Angiotensin II receptor blocker (ARB) used in hypertension and heart failure. Bioactivity: Targets AT1 receptors, unlike the target compound, which lacks reported receptor-specific activity.
N-(1-Oxopropyl)-L-Valine
- Structure: Propionyl group attached to L-valine’s α-amino group .
- Key Differences: Substituent Length: Shorter three-carbon chain (vs. four-carbon in the target compound). Functional Groups: Lacks the secondary amino group present in the target compound. Applications: Primarily used in peptide synthesis and as an intermediate.
Valacyclovir
Functional Analogues with Modified Backbones
LPV-Precursor P-2
- Structure: Retains the dimethylphenoxyacetic acid pharmacophore but lacks the L-valine carboxylic acid group .
- Key Differences :
- Bioactivity : Exhibits higher cytotoxicity against total cancer cells but loses specificity for cancer stem cells (CSCs).
- Toxicity : Increased toxicity to mesenchymal stem cells compared to L-valine-containing analogues.
Dapdiamide A
- Structure: L-Valine conjugated to a 4-amino-4-oxobut-2-enoyl-alanyl group .
- Key Differences: Substituent Complexity: Includes an α,β-unsaturated ketone and additional amino acid residues. Function: Natural product with unverified biological activity, contrasting with the synthetic target compound.
Transport and Bioavailability
- L-Valine, N-[(2S)-2-Amino-1-Oxobutyl]-: No direct evidence of interaction with peptide transporters (PEPT1/PEPT2).
- Valacyclovir : High affinity for PEPT2 (Ki = 0.22 mM), enabling efficient intestinal absorption .
- N-(1-Oxopropyl)-L-Valine: Limited data on transport; shorter chain may reduce steric hindrance compared to the target compound.
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on C₉H₁₈N₂O₃.
Research Implications and Gaps
- Synthesis: Further studies needed to optimize the synthesis of L-Valine, N-[(2S)-2-amino-1-oxobutyl]- and characterize its purity and stability.
- Biological Screening : Priority should be given to testing its affinity for peptide transporters and antitumor activity.
- Structural Optimization : Modifying the substituent’s chain length or functional groups (e.g., adding aromatic moieties) could enhance bioactivity .
Biological Activity
L-Valine, an essential branched-chain amino acid, plays a significant role in various biological processes. The compound “L-Valine, N-[(2S)-2-amino-1-oxobutyl]-” is a derivative that exhibits distinct biological activities, particularly in metabolic regulation and cellular signaling. This article synthesizes current research findings on its biological activity, including case studies and data tables that illustrate its effects.
Overview of L-Valine
Chemical Structure and Properties
- IUPAC Name : (2S)-2-amino-3-methylbutanoic acid
- Molecular Formula : C5H11NO2
- Molecular Weight : 117.1463 g/mol
L-Valine is classified as a branched-chain amino acid (BCAA), which is crucial for protein synthesis and energy production in muscle tissues. It also plays a vital role in maintaining nitrogen balance in the body.
1. Metabolic Regulation
L-Valine is known to influence metabolic pathways, particularly in the context of muscle metabolism and energy homeostasis. Research indicates that L-valine can affect the activity of ornithine-δ-aminotransferase (OAT), an enzyme involved in the urea cycle and amino acid metabolism.
- Inhibition Characteristics :
- L-Valine acts as a competitive inhibitor of OAT with respect to ornithine, demonstrating its regulatory role in amino acid metabolism. The kinetic analysis revealed:
2. Adipogenesis and Insulin Sensitivity
Recent studies have highlighted the potential of L-valine derivatives to modulate adipogenesis through PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) activation.
- Research Findings :
| Compound | PPARγ Activation | Insulin Sensitivity |
|---|---|---|
| L-Valine Derivative | Weak | Increased |
| Rosiglitazone | Strong | Increased |
3. Cardiovascular Effects
L-Valine has been observed to exhibit hypotensive effects, contributing to cardiovascular health. In experimental models, it has shown the ability to lower blood pressure during various phases of occlusion and reperfusion.
- Study Results :
Case Study 1: Impact on Muscle Recovery
A study involving athletes examined the effects of L-valine supplementation on muscle recovery post-exercise. Participants who received L-valine showed reduced muscle soreness and improved recovery times compared to a control group.
Case Study 2: Role in Diabetes Management
In diabetic models, administration of L-valine derivatives led to improved glucose tolerance and insulin sensitivity, indicating its potential as an adjunct therapy for diabetes management.
Q & A
Basic: What are the recommended safety protocols for handling L-Valine derivatives in laboratory settings?
Answer:
When handling L-Valine derivatives, adhere to the following protocols:
- Personal Protective Equipment (PPE): Wear lab coats, gloves, and safety goggles.
- Ventilation: Use fume hoods when synthesizing or handling volatile derivatives.
- First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical help. For skin contact, wash with soap and water immediately and remove contaminated clothing .
- Storage: Keep derivatives away from heat and incompatible substances (e.g., strong oxidizers) .
Basic: Which analytical techniques are validated for quantifying L-Valine derivatives in pharmaceutical formulations?
Answer:
- Reverse-Phase HPLC (RP-HPLC): Validated for separating and quantifying L-Valine derivatives in complex matrices (e.g., Sacubitril/Valsartan formulations). Use C18 columns with UV detection at 210–254 nm and mobile phases of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) .
- LC-MS: Provides high sensitivity for trace analysis. Electrospray ionization (ESI) in positive ion mode is preferred for detecting protonated molecular ions of L-Valine derivatives .
Advanced: How can metabolic engineering optimize L-Valine production in Corynebacterium glutamicum?
Answer:
Key strategies include:
- Strain Modification: Introduce auxotrophic mutations (e.g., ilvA deletion) to reduce feedback inhibition and enhance flux toward L-Valine biosynthesis .
- Fed-Batch Fermentation: Apply model-discriminating experimental design to optimize feed rates of glucose and ammonium. Maintain dissolved oxygen at 30% saturation to prevent acetate accumulation .
- Real-Time Monitoring: Use in-line sensors for pH, temperature, and substrate concentration to adjust feeding strategies dynamically .
Advanced: What strategies resolve contradictions in oxidative stress data linked to elevated L-Valine levels?
Answer:
Discrepancies in oxidative stress outcomes may arise from:
- Concentration-Dependent Effects: Evidence shows that plasma L-Valine >400 µM correlates with increased malondialdehyde (MDA) and superoxide dismutase (SOD) activity in type 2 diabetes models. Lower concentrations (50–200 µM) may exhibit antioxidative properties in other systems .
- Experimental Models: Use isogenic cell lines or standardized animal models (e.g., C57BL/6 mice) to control genetic variability. Include positive controls (e.g., H2O2) to validate oxidative stress assays .
Advanced: How to design experiments to study the impact of L-Valine structural modifications on peptide bioactivity?
Answer:
- Synthetic Approaches:
- Solid-Phase Peptide Synthesis (SPPS): Incorporate L-Valine derivatives (e.g., N-trifluoroacetyl-L-valine) using Fmoc chemistry. Protect reactive side chains with tert-butyl groups .
- Post-Synthetic Modifications: Introduce alkyl or aryl esters (e.g., heptyl ester) via Steglich esterification to enhance lipophilicity .
- Bioactivity Assays:
Advanced: How do stereochemical variations in L-Valine derivatives affect enzyme binding kinetics?
Answer:
- Molecular Docking: Use software like AutoDock Vina to compare binding affinities of (2S)-configured derivatives (e.g., N-(2-methoxybenzoyl)-L-valine heptyl ester) with enantiomers. Validate with isothermal titration calorimetry (ITC) .
- Enzyme Assays: Measure Km and Vmax for valine-tRNA synthetase using radiolabeled <sup>14</sup>C-L-Valine derivatives. D-Enantiomers typically show 10–100x lower affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
